molecular formula C10H16 B12372115 1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene

1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene

Cat. No.: B12372115
M. Wt: 139.25 g/mol
InChI Key: YKFLAYDHMOASIY-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene is a deuterated organic compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields of scientific research due to its unique isotopic composition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene typically involves the deuteration of a precursor compound. One common method is the catalytic hydrogenation of 1-Methyl-4-(prop-2-yn-1-yl)cyclohexa-1,4-diene using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can be reduced to form saturated hydrocarbons.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under mild to moderate conditions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of deuterium incorporation on reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

    Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.

Mechanism of Action

The mechanism by which 1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms alters the bond dissociation energies and reaction rates compared to non-deuterated analogs. This can lead to changes in the stability, reactivity, and overall behavior of the compound in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(prop-2-yn-1-yl)cyclohexa-1,4-diene: The non-deuterated analog of the compound.

    1,4-Cyclohexadiene: A structurally similar compound with different substituents.

    1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,3-diene: An isomer with a different position of the double bonds.

Uniqueness

1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene is unique due to its deuterium incorporation, which imparts distinct physical and chemical properties. This makes it valuable for studying isotope effects and for applications requiring stable isotopic labeling.

Properties

Molecular Formula

C10H16

Molecular Weight

139.25 g/mol

IUPAC Name

1-methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,7-8H,5-6H2,1-3H3/i1D3

InChI Key

YKFLAYDHMOASIY-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C)C1=CCC(=CC1)C

Canonical SMILES

CC1=CCC(=CC1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.